![molecular formula C24H26FN5O2S B3018163 N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1116007-40-9](/img/structure/B3018163.png)

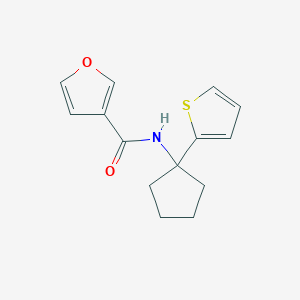

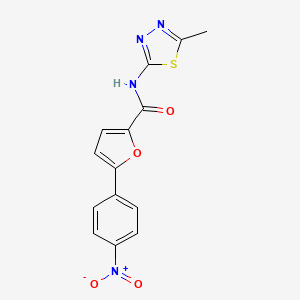

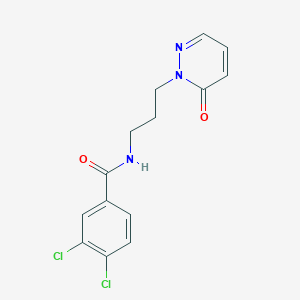

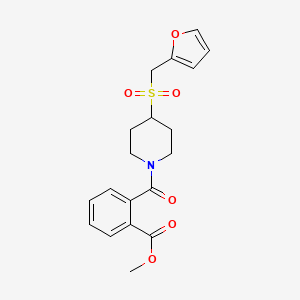

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

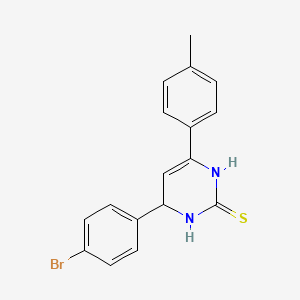

Anti-Angiogenic and DNA Cleavage Activities

Recent studies have synthesized novel derivatives related to the compound of interest, demonstrating significant anti-angiogenic and DNA cleavage activities. These activities are critical for anticancer therapy, as they can inhibit the formation of blood vessels in tumors (angiogenesis) and induce cancer cell death through DNA damage. The presence of specific electron-donating and withdrawing groups in these compounds has been found to influence their potency, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Enaminone Chemistry and Reduction Studies

Another area of research involves the chemistry of enaminones derived from cyclohexanone compounds. These studies are essential for understanding the synthesis pathways of various derivatives, including the compound . The reduction of enaminones has led to the synthesis of α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. Such research sheds light on the potential for developing new synthetic routes and derivatives with varied biological activities (S. Carlsson & S. Lawesson, 1982).

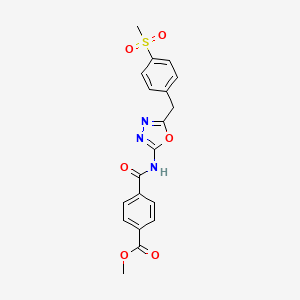

Hydrogen Bonding in Anticonvulsant Enaminones

Investigations into the crystal structures of anticonvulsant enaminones, which share structural features with the compound of interest, have revealed significant insights into their hydrogen bonding patterns. These patterns are crucial for understanding the compound's pharmacokinetic properties and its interaction with biological molecules. The study of such structures can inform the design of new derivatives with enhanced therapeutic efficacy (M. Kubicki et al., 2000).

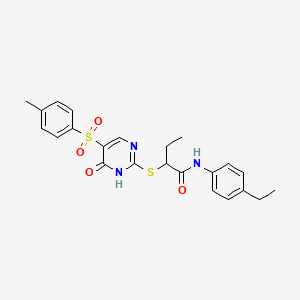

Synthesis Under Microwave Irradiation

Research has also explored the synthesis of related tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. This method represents a more efficient and eco-friendly approach to synthesizing such compounds, potentially leading to the discovery of new therapeutic agents with improved synthesis yield and reduced environmental impact (A. A. Abdalha et al., 2011).

Metabolic Pathways in CML Patients

A study on the metabolism of flumatinib, a compound with structural similarities, in chronic myelogenous leukemia (CML) patients has identified several metabolites. Understanding the metabolic pathways of these compounds in humans is crucial for optimizing their therapeutic use and minimizing potential side effects. This research contributes to the development of more effective and safer anticancer drugs by elucidating the main metabolic pathways in humans (Aishen Gong et al., 2010).

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2S/c1-17-7-8-18(15-19(17)25)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYWQXBAZZTSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)